3-{[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine
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Overview
Description
3-{[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is a complex organic compound that features a pyrrolidine ring, a methoxybenzoyl group, and a methylpyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of 3-hydroxy-4-methoxybenzoic acid with pyrrolidine in the presence of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in N,N-dimethylformamide (DMF) at 40°C .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The methoxybenzoyl group may enhance the compound’s binding affinity and specificity, while the methylpyridazine moiety could contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are known for their biological activities.
Methoxybenzoyl derivatives: Compounds such as 3-hydroxy-4-methoxyphenyl derivatives have been studied for their pharmacological properties.
Uniqueness
3-{[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methoxy}-6-methylpyridazine is unique due to its combination of a pyrrolidine ring, a methoxybenzoyl group, and a methylpyridazine moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H21N3O3 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[3-[(6-methylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C18H21N3O3/c1-13-6-7-17(20-19-13)24-12-14-8-9-21(11-14)18(22)15-4-3-5-16(10-15)23-2/h3-7,10,14H,8-9,11-12H2,1-2H3 |
InChI Key |
HJQOMSCMUGOWNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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